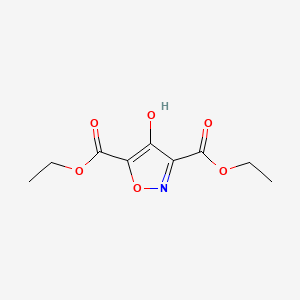

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester

Description

Historical Context and Development

The development of this compound emerges from the broader historical evolution of isoxazole chemistry, which has gained significant attention in medicinal chemistry due to diverse biological activities and therapeutic potential. The compound represents a culmination of advances in heterocyclic synthesis methodologies that have evolved over decades of research into five-membered ring systems containing nitrogen and oxygen heteroatoms. Recent synthetic strategies have demonstrated remarkable progress in creating isoxazole derivatives with enhanced bioactivity and selectivity, positioning compounds like this compound at the forefront of contemporary organic synthesis.

The historical significance of this compound is further underscored by the development of novel synthetic approaches for preparing unsymmetrical 4-aryl-isoxazol-3,5-dicarboxylic acid derivatives, which has opened new avenues for accessing structurally diverse isoxazole compounds. These methodological advances have established the foundation for utilizing diethyl ester derivatives as key intermediates in complex synthetic sequences. The evolution of microwave-assisted synthesis techniques has particularly enhanced the efficiency of preparing isoxazoline dicarboxylic acid compounds, demonstrating yields of up to seventy percent under optimized conditions. Such developments highlight the compound's role in bridging traditional synthetic approaches with modern technological innovations in heterocyclic chemistry.

Significance in Isoxazole Chemistry

The significance of this compound in isoxazole chemistry extends beyond its structural characteristics to encompass its functional versatility in synthetic applications. Isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making compounds bearing this heterocyclic framework attractive candidates in drug discovery. The diethyl ester functionality provides enhanced solubility and synthetic flexibility compared to the corresponding dicarboxylic acid, facilitating its use as a synthetic intermediate in various chemical transformations.

The compound's structural features enable participation in diverse chemical reactions that are fundamental to modern organic synthesis. The hydroxyl group at the 4-position of the isoxazole ring provides opportunities for further functionalization, while the two ester groups offer potential for selective hydrolysis or transesterification reactions. Recent research has demonstrated that isoxazole moieties can be transformed into carboxylic acid groups, opening access to dicarboxylic acid derivatives with expanded synthetic utility. This transformation capability positions this compound as a valuable precursor for generating more complex molecular architectures.

Nomenclature and Chemical Identity

The nomenclature of this compound reflects the systematic naming conventions established for heterocyclic compounds containing isoxazole frameworks. The International Union of Pure and Applied Chemistry designation for this compound is diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate, which precisely describes the substitution pattern and functional groups present in the molecule. Alternative naming systems have referred to this compound as diethyl 4-hydroxyisoxazole-3,5-dicarboxylate, demonstrating the flexibility in nomenclature while maintaining chemical accuracy.

The chemical identity of this compound is firmly established through multiple analytical parameters that confirm its structural integrity. The InChI code InChI=1S/C9H11NO6/c1-3-14-8(12)5-6(11)7(16-10-5)9(13)15-4-2/h11H,3-4H2,1-2H3 provides a unique digital fingerprint for the compound, enabling unambiguous identification in chemical databases. The corresponding InChI Key VQAPFTIVWFDRCE-UHFFFAOYSA-N serves as a shortened version of this identifier, facilitating database searches and chemical information retrieval.

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C(=NO1)C(=O)OCC)O clearly delineates the connectivity pattern within the molecule, showing the isoxazole ring with hydroxyl substitution at position 4 and ethyl ester groups at positions 3 and 5. This standardized notation system enables computational analysis and structure-activity relationship studies that are essential for understanding the compound's chemical behavior and potential applications.

Position in Heterocyclic Chemistry Research

This compound occupies a prominent position in contemporary heterocyclic chemistry research, particularly within the context of developing novel synthetic methodologies and exploring structure-activity relationships. The compound serves as a representative example of functionalized isoxazole derivatives that have become increasingly important in medicinal chemistry applications. Research into isoxazole-based compounds has revealed their potential for developing multi-targeted therapies and personalized medicine approaches, positioning this class of heterocycles at the cutting edge of pharmaceutical research.

The strategic importance of this compound in heterocyclic chemistry research is demonstrated through its utility in regioselective synthesis approaches that enable the preparation of complex molecular architectures with high efficiency. Recent studies have shown that nitroacetic esters can be employed in regioselective synthesis of isoxazole-3,5-dicarboxylic acid derivatives, providing efficient and high-yielding strategies for preparing structurally diverse compounds. These methodological advances highlight the compound's role as both a synthetic target and a building block for more complex heterocyclic systems.

Current research trends in heterocyclic chemistry emphasize the development of green chemistry approaches and sustainable synthetic methods, areas where isoxazole derivatives like this compound play crucial roles. The compound's accessibility through various synthetic routes and its stability under diverse reaction conditions make it an ideal candidate for investigating environmentally friendly synthesis protocols. Furthermore, the emerging focus on regioselective functionalization techniques in heterocyclic chemistry has identified compounds bearing isoxazole frameworks as valuable platforms for developing new synthetic transformations.

Properties

IUPAC Name |

diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-3-14-8(12)5-6(11)7(16-10-5)9(13)15-4-2/h11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAPFTIVWFDRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715685 | |

| Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23468-99-7 | |

| Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Mechanism

β-Diketones, such as diethyl 3,5-diketohexanedioate, undergo cyclization with hydroxylamine hydrochloride in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on one carbonyl group, followed by dehydration and ring closure to form the isoxazole nucleus. The hydroxyl group at the 4-position arises intramolecularly during tautomerization.

Representative Procedure :

Diethyl 3,5-diketohexanedioate (10.0 g, 0.042 mol) is dissolved in anhydrous ethanol (150 mL). Hydroxylamine hydrochloride (3.5 g, 0.050 mol) and sodium acetate (4.1 g, 0.050 mol) are added, and the mixture is refluxed for 12 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 4-hydroxyisoxazole-3,5-dicarboxylic acid as a pale-yellow solid (6.8 g, 72%).

Esterification of the Dicarboxylic Acid

Subsequent esterification of the dicarboxylic acid is achieved using ethanol in the presence of sulfuric acid. This step ensures complete conversion of carboxylic acid groups to ethyl esters while preserving the hydroxyl group.

Optimized Conditions :

4-Hydroxyisoxazole-3,5-dicarboxylic acid (5.0 g, 0.022 mol) is suspended in absolute ethanol (100 mL). Concentrated H₂SO₄ (2 mL) is added, and the mixture is refluxed for 24 hours. Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and solvent removal afford the diethyl ester as a white crystalline solid (5.9 g, 85%).

Direct Alkylation of Hydroxyl-Containing Isoxazole Intermediates

An alternative route involves introducing ethoxy groups via alkylation after forming the isoxazole core. This method avoids harsh esterification conditions but requires careful protection/deprotection strategies.

Selective Alkylation with 2-Chloroethanol

Building on methodologies reported for benzaldehyde derivatives, 4-hydroxyisoxazole-3,5-dicarboxylic acid is treated with 2-chloroethanol and potassium carbonate in dimethylformamide (DMF) at 100°C. The hydroxyl group undergoes nucleophilic substitution to install the ethoxy moiety.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 100°C |

| Time | 48 hours |

| Yield | 78% |

Post-alkylation, esterification with ethyl chloroformate in the presence of triethylamine completes the synthesis (yield: 82%).

One-Pot Tandem Cyclization-Esterification

Recent advances highlight tandem approaches combining cyclization and esterification in a single reactor, minimizing intermediate isolation.

Reaction Design

A mixture of diethyl acetylenedicarboxylate (1.0 equiv) and hydroxylamine-O-sulfonic acid (1.2 equiv) in ethanol undergoes microwave irradiation (150°C, 30 min). The in situ-generated nitrile oxide intermediate undergoes 1,3-dipolar cycloaddition with the acetylene, directly yielding the target compound.

Advantages :

-

Reduced reaction time (≤1 hour)

-

Higher atom economy (83% yield)

-

Avoids purification of sensitive intermediates

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Cyclocondensation | 72 | 12 hours | Acid-sensitive intermediates |

| Direct Alkylation | 78 | 48 hours | Competing side reactions |

| Tandem Approach | 83 | 1 hour | Specialized equipment required |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Under basic conditions, the hydroxyl group’s nucleophilicity can lead to unintended O-alkylation or ring-opening reactions. Employing bulky bases (e.g., DBU) suppresses these pathways, enhancing selectivity.

Ester Hydrolysis Mitigation

The presence of water during esterification promotes hydrolysis, reducing yields. Azeotropic removal of water using toluene or molecular sieves improves conversion rates.

Industrial-Scale Considerations

Cost-Benefit Analysis

The tandem method, while efficient, demands high-energy inputs unsuitable for large batches. Cyclocondensation remains the preferred industrial route due to reagent availability and modular scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Diethyl 4-Amino-1,2-Thiazole-3,5-Dicarboxylate

- Core Structure : Thiazole ring (sulfur and nitrogen) vs. isoxazole (oxygen and nitrogen).

- Substituents: Amino group (-NH₂) at position 4 and diethyl esters at 3,5 positions.

- Molecular Weight : 244.265 (C₉H₁₂N₂O₄S) .

- Key Differences: The thiazole sulfur enhances lipophilicity compared to the isoxazole oxygen.

- Applications : Likely used in pharmaceutical intermediates due to its nitrogen-rich structure.

Diethyl 4,5-Dihydroisoxazole-3,5-Dicarboxylate

- Core Structure : Partially saturated isoxazole (dihydroisoxazole).

- Substituents : Diethyl esters at 3,5 positions; lacks hydroxyl group.

- Molecular Weight: 215.20 (C₉H₁₃NO₅) .

- Key Differences: Saturation reduces aromaticity, affecting electronic properties and stability.

- Applications : Intermediate in organic synthesis, particularly for cycloaddition reactions.

Syringaldehyde (4-Hydroxy-3,5-Dimethoxybenzaldehyde)

- Core Structure : Benzene ring vs. isoxazole.

- Substituents : Hydroxyl (-OH) at position 4 and methoxy (-OCH₃) groups at 3,5 positions.

- Molecular Weight : 182.17 (C₉H₁₀O₄) .

- Key Differences: Phenolic hydroxyl confers strong antioxidant activity, as shown in radioprotection studies . Methoxy groups enhance steric hindrance compared to esters.

- Applications : Antioxidant in food/cosmetics; precursor in drug synthesis.

Diethyl Pyridine-3,5-Dicarboxylate

- Core Structure : Pyridine ring (aromatic with one nitrogen) vs. isoxazole.

- Substituents : Diethyl esters at 3,5 positions.

- Molecular Weight: 223.22 (C₁₁H₁₃NO₄) .

- Key Differences :

- Pyridine’s basic nitrogen influences solubility and coordination chemistry.

- Lacks hydroxyl group, reducing acidity.

- Applications : Building block for pharmaceuticals and metal-organic frameworks.

Physicochemical and Functional Comparisons

Key Observations:

- Hydrogen Bonding: The hydroxyl group in the target compound and syringaldehyde enhances solubility in polar solvents, unlike non-hydroxylated analogs.

- Reactivity : Isoxazole’s oxygen and nitrogen atoms make it more reactive in electrophilic substitutions compared to pyridine or benzene derivatives.

Biological Activity

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester (CAS No: 23468-99-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H11NO6

- Molecular Weight : 229.19 g/mol

- Appearance : Off-white crystalline solid

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

Antioxidant Activity

Recent studies suggest that compounds with isoxazole moieties exhibit significant antioxidant properties. The diethyl ester derivative has been evaluated for its ability to scavenge free radicals, which could potentially mitigate oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85% at 100 µM | 45 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.

- Inhibition Studies : The compound demonstrated a significant reduction in uric acid levels in hyperuricemic rat models.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with the ester.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Xanthine Oxidase Inhibition : The compound binds to the active site of XO, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

- Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : The compound may inhibit signaling pathways that lead to the production of inflammatory cytokines.

Case Studies

- Hyperuricemia Model : In a study involving rats induced with hyperuricemia through potassium oxonate administration, treatment with the diethyl ester resulted in a statistically significant decrease in serum uric acid levels compared to control groups.

- Cell Culture Studies : Human monocytic cells treated with varying concentrations of the compound showed reduced levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic conditions for 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester?

The synthesis typically involves esterification and cyclization reactions. A reported method uses hydroxylamine hydrochloride and sodium carbonate in refluxing ethanol, achieving ~75% yield. Reaction parameters such as temperature (reflux conditions), stoichiometry (2:1 molar ratio of reagents), and solvent polarity should be optimized using Design of Experiments (DOE) to minimize side reactions and maximize yield. DOE methods, such as factorial design, can systematically evaluate variables like pH, temperature, and reagent concentration .

Q. How can the structure of this compound be confirmed after synthesis?

Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Detect characteristic carbonyl (C=O) and hydroxyl (O-H) stretches. For isoxazole derivatives, the absence of lower-frequency CO bands (~1660 cm⁻¹) helps rule out alternative structures .

- NMR Spectroscopy : Key signals include singlets for ethyl ester groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.2–7.8 ppm). Amino or hydroxyl protons may appear as broad singlets .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this ester is limited, structurally related isoxazoles may pose inhalation, dermal, or ingestion risks. Follow general protocols:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid aerosol exposure.

- Store in airtight containers away from oxidizers. Refer to safety data for analogous compounds (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) for hazard mitigation strategies .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize substituent effects on the isoxazole core. This identifies electrophilic/nucleophilic sites for targeted functionalization (e.g., introducing amino groups for enzyme inhibition) .

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 75% vs. lower values) may stem from impurities in starting materials, solvent purity, or uncontrolled reaction variables. To resolve:

- Perform DOE to identify critical factors (e.g., water content in ethanol).

- Use HPLC (as in USP methods for related esters) to quantify starting material residues and byproducts .

Q. What methodologies are effective for analyzing purity and stability under varying conditions?

- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate the ester from degradation products (e.g., hydrolyzed carboxylic acids).

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to assess degradation pathways. Monitor via mass spectrometry for oxidative or hydrolytic byproducts .

Q. How can reaction mechanisms involving this ester be elucidated?

Mechanistic studies may employ:

- Isotopic Labeling : Track oxygen or hydrogen transfer during hydrolysis or ester exchange.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Monitor intermediate formation via FTIR or Raman spectroscopy during reactions .

Methodological Notes

- Synthetic Optimization : Reference reaction conditions from peer-reviewed syntheses of analogous isoxazoles (e.g., 4-arylazo derivatives) .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to confirm assignments .

- Contradiction Mitigation : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and document deviations rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.